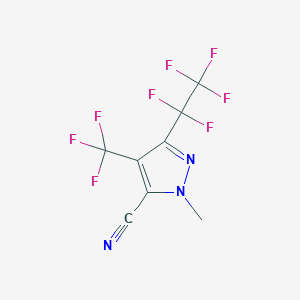
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, 95%
描述
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, 95% (MFEP) is a fluorinated organic compound that has recently been studied for its potential applications in various scientific fields. MFEP has been found to have an extremely low volatility and excellent solubility in both organic and aqueous solvents, making it an ideal candidate for use in various laboratory experiments. In addition, its low boiling point and low vapor pressure make it a great choice for use in the synthesis of other compounds. MFEP has been found to have a variety of applications in organic chemistry, biochemistry, and pharmacology due to its unique chemical and physical properties.
科学研究应用
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, 95% has been studied for its potential applications in a variety of scientific fields. It has been found to have excellent solubility in both organic and aqueous solvents, making it an ideal choice for use in organic synthesis. In addition, its low volatility and low boiling point make it a great choice for use in the synthesis of other compounds. 1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, 95% has also been studied for its potential applications in biochemistry and pharmacology. It has been found to have a variety of biochemical and physiological effects, including inhibition of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
作用机制
The exact mechanism by which 1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, 95% exerts its biochemical and physiological effects is not yet fully understood. It is believed that the compound binds to the active site of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. This binding inhibits the enzyme's activity, resulting in an increase in neurotransmitter levels in the brain.
Biochemical and Physiological Effects
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, 95% has been studied for its potential biochemical and physiological effects. In animal studies, it has been found to inhibit the activity of the enzyme monoamine oxidase, resulting in an increase in neurotransmitter levels in the brain. In addition, it has been found to have anti-inflammatory and antioxidant properties, as well as the ability to reduce the production of pro-inflammatory cytokines. It has also been found to have a protective effect against oxidative stress, which can lead to cell damage and aging.
实验室实验的优点和局限性
One of the major advantages of using 1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, 95% in laboratory experiments is its low volatility and excellent solubility in both organic and aqueous solvents. This makes it an ideal choice for use in organic synthesis and the synthesis of other compounds. In addition, its low boiling point and low vapor pressure make it a great choice for use in low temperature reactions. However, one of the major limitations of using 1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, 95% in laboratory experiments is its relatively high cost.
未来方向
Despite the fact that 1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, 95% has been studied for its potential applications in various scientific fields, there is still much to be learned about its biochemical and physiological effects. Future research should focus on further elucidating the exact mechanism by which 1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, 95% exerts its effects, as well as exploring its potential applications in other areas such as drug development and biotechnology. Additionally, further research should be conducted to identify new synthesis methods for 1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, 95% that are more cost-effective and efficient. Finally, further studies should be conducted to explore the potential therapeutic applications of 1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, 95% in humans.
属性
IUPAC Name |
2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F8N3/c1-19-3(2-17)4(7(11,12)13)5(18-19)6(9,10)8(14,15)16/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOWZLKSWCTNRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F8N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

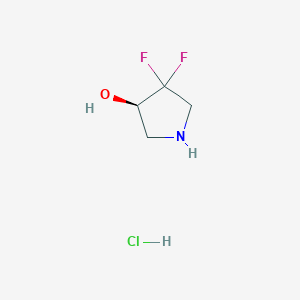
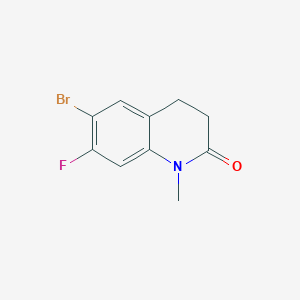
![2-(5-Chloro-pentyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6361015.png)

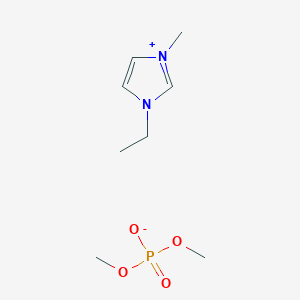

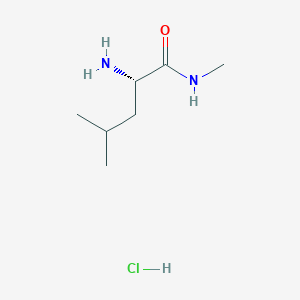

![t-Butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6361064.png)
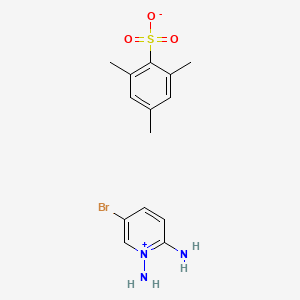

![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl](/img/structure/B6361084.png)

